2,6-Difluorobenzotrifluoride
Overview
Description
2,6-Difluorobenzotrifluoride is an organic compound with the chemical formula C7H3F5. It is a colorless and transparent liquid characterized by a special aromatic smell. This compound has a melting point of -14°C, a boiling point of 111°C, and a density of 1.38 g/cm³. It is practically insoluble in water but soluble in most organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pesticides, pharmaceuticals, dyes, and polymer materials .
Preparation Methods
2,6-Difluorobenzotrifluoride can be synthesized through the reaction of benzene with trifluoromethyldifluorocarbon (trifluoromethyl difluorocarbene). This reaction requires the presence of a catalyst and is carried out at an appropriate temperature and pressure . The industrial production of this compound follows similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
2,6-Difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Addition Reactions: The compound can participate in addition reactions with other organic molecules.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Difluorobenzotrifluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is employed in the production of dyes and polymer materials
Mechanism of Action
The mechanism of action of 2,6-Difluorobenzotrifluoride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The ortho effect, where the presence of fluorine atoms influences the reaction pathway, is a key aspect of its mechanism.
Comparison with Similar Compounds
2,6-Difluorobenzotrifluoride can be compared with other similar compounds such as:
2,6-Difluorobenzoyl Chloride: Demonstrates the ortho effect in solvolysis reactions.
4-Bromo-2,6-Difluorobenzotrifluoride: Used in the synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans
The uniqueness of this compound lies in its specific fluorine functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,3-difluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFHDNJRMWBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575750 | |
Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-60-8 | |
Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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